2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
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Overview
Description
2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3 . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The presence of hydroxyl and carboxylic acid functional groups in its structure makes it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate . This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the hydroxyl group but lacks the dimethyl and carboxylic acid groups.
7,8-Dimethylquinoline: Lacks the hydroxyl and carboxylic acid groups.
Quinoline-3-carboxylic acid: Lacks the hydroxyl and dimethyl groups.
Uniqueness
The dimethyl groups also contribute to its distinct chemical properties and biological activities .
Properties
CAS No. |
436087-32-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KFLPYXFXNDLAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C |
Origin of Product |
United States |
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